Cas no 34582-32-6 ((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key advantages include high stereochemical purity, making it valuable for asymmetric synthesis and peptide modifications. The tert-butoxy and Boc-protected functional groups enhance stability, allowing for selective deprotection under mild conditions. This compound is particularly useful in the preparation of bioactive molecules, where precise control over stereochemistry is critical. Its compatibility with standard coupling reagents facilitates efficient incorporation into complex molecular architectures. The product is typically supplied with rigorous quality control to ensure consistency in reactivity and purity, meeting the demands of advanced synthetic applications.
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid structure
34582-32-6 structure
商品名:(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
CAS番号:34582-32-6
MF:C13H23NO6
メガワット:289.32
MDL:MFCD00038272
CID:54268
PubChem ID:7010517

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • Boc-L-Aspartic acid 1-tert-butyl ester
    • N-tert-Butyloxycarbonyl-L-aspartic acid 1-tert-butyl ester
    • Boc-Asp-OtBu
    • N-tert-Boc-L-aspartic Acid tert-Butyl Ester
    • 1-tert-Butyl N-(tert-Butoxycarbonyl)-L-aspartate
    • BOC-ASPARTIC ACID-OTBU
    • 1-tert-Butyl N-Boc-L-aspartate
    • ASP002
    • A-tert-Butyl-N-Boc-L-aspartate
    • BOC-ASP(OTBU)
    • Boc-L-Asp-OtBu
    • FC1234
    • N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-tert-Butyl Ester
    • N-Boc-L-aspartic Acid 1-tert-Butyl Ester
    • α-tert-Butyl-N-Boc-L-aspartate
    • (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
    • MDL: MFCD00038272
    • インチ: 1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m0/s1
    • InChIKey: RAUQRYTYJIYLTF-QMMMGPOBSA-N
    • ほほえんだ: O=C(O)C[C@@H](C(OC(C)(C)C)=O)NC(OC(C)(C)C)=O
    • BRN: 4191701

計算された属性

  • せいみつぶんしりょう: 289.152537g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.4
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 8
  • どういたいしつりょう: 289.152537g/mol
  • 単一同位体質量: 289.152537g/mol
  • 水素結合トポロジー分子極性表面積: 102Ų
  • 重原子数: 20
  • 複雑さ: 377
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.139
  • ゆうかいてん: 101.0 to 106.0 deg-C
  • ふってん: 429°C at 760 mmHg
  • フラッシュポイント: 213.3°C
  • 屈折率: 1.47
  • PSA: 101.93000
  • LogP: 2.08700
  • ひせんこうど: -25° (c=1 in MeOH)
  • 光学活性: [α]/D -24.5±1.5°, c = 1 in methanol
  • ようかいせい: 未確定

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid セキュリティ情報

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A240695-500g
Boc-Asp-OtBu
34582-32-6 97%
500g
$594.0 2025-02-20
Enamine
EN300-205979-0.05g
(3S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid
34582-32-6 95.0%
0.05g
$19.0 2025-02-20
AAPPTec
ABD133-5g
Boc-Asp-OtBu
34582-32-6
5g
$65.00 2024-07-20
AAPPTec
ABD133-25g
Boc-Asp-OtBu
34582-32-6
25g
$255.00 2024-07-20
Life Chemicals
F0001-1005-5g
Boc-Asp-O-t-Butyl
34582-32-6 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0001-1005-10g
Boc-Asp-O-t-Butyl
34582-32-6 95%+
10g
$84.0 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B822005-25g
Boc-Asp-OtBu
34582-32-6 98%
25g
¥380.00 2022-09-02
Life Chemicals
F0001-1005-0.5g
Boc-Asp-O-t-Butyl
34582-32-6 95%+
0.5g
$19.0 2023-09-07
Fluorochem
047784-5g
BOC-ASP(OTBU)
34582-32-6 97%
5g
£43.00 2022-03-01
Fluorochem
047784-25g
BOC-ASP(OTBU)
34582-32-6 97%
25g
£102.00 2022-03-01

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid 合成方法

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid 関連文献

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acidに関する追加情報

Chemical Profile of (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic Acid (CAS No. 34582-32-6)

Introducing the compound (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid, a meticulously crafted molecule with the CAS number 34582-32-6. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. The presence of both tert-butoxy and tert-butoxycarbonyl protective groups makes it a valuable intermediate in synthetic chemistry, particularly in the construction of complex peptide mimetics and protease inhibitors.

The molecular structure of this compound features a chiral center at the (S) configuration, which is critical for its biological activity. The carboxylic acid group at the C4 position and the amide linkage at the C3 position contribute to its reactivity, making it a suitable candidate for further derivatization. These structural attributes have positioned this compound as a key player in the synthesis of bioactive molecules, especially those targeting neurological and inflammatory diseases.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage chiral auxiliaries to enhance pharmacological efficacy. The tert-butoxy group at the C4 position not only stabilizes the molecule but also provides a handle for further functionalization, allowing chemists to tailor its properties for specific applications. This has led to its incorporation into various drug candidates that are currently undergoing preclinical evaluation.

The tert-butoxycarbonyl (Boc) group at the C3 position serves as an effective protecting group for the amine functionality, ensuring that it remains inert under harsh reaction conditions. This protection-deprotection strategy is fundamental in multi-step synthetic routes, where selective modification of different functional groups is essential. The Boc group can be easily removed under mild acidic conditions, allowing for subsequent reactions without interference from other functional moieties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. The structural features of (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid have been modeled using density functional theory (DFT), revealing insights into its potential interactions with biological targets. These simulations have highlighted its binding affinity to certain proteases and kinases, suggesting its utility in developing targeted therapies.

The pharmaceutical industry has shown particular interest in this compound due to its potential as a building block for more complex molecules. Its ability to undergo selective modifications while maintaining chiral integrity makes it an attractive candidate for drug discovery programs. Several research groups have reported on its incorporation into peptidomimetics designed to mimic natural bioactive peptides, which are often difficult to synthesize due to their sensitivity to proteolytic degradation.

The synthesis of (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid involves a series of well-established chemical transformations, including asymmetric synthesis and protection-deprotection strategies. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is crucial for pharmaceutical applications. The compound's stability under various storage conditions further enhances its practicality as an intermediate in industrial-scale synthesis.

In conclusion, (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug development, particularly in the design of chiral drugs targeting neurological and inflammatory disorders. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in the next generation of medicinal chemistry innovations.

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Amadis Chemical Company Limited
(CAS:34582-32-6)(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
A822294
清らかである:99%
はかる:500g
価格 ($):535.0